1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-15-8-16(2)11-22(10-15)19-9-18(20(24)25)12-23(13-19)21(26)27-14-17-6-4-3-5-7-17/h3-7,15-16,18-19H,8-14H2,1-2H3,(H,24,25) |
InChI Key |
HIKQQPQFSGMJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Attachment of the Dimethylpiperidinyl Group: The dimethylpiperidinyl group is introduced through a substitution reaction, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid
- CAS No.: 2059974-36-4
- Molecular Formula : C₂₀H₂₈N₂O₄
- Molecular Weight : 360.45 g/mol
- Storage : Typically stored at low temperatures (exact conditions unspecified) .
Structural Features :
- A piperidine backbone with a benzyloxycarbonyl (Cbz) protecting group at the 1-position.
- A 3,5-dimethylpiperidin-1-yl substituent at the 5-position, introducing steric bulk and lipophilicity.
Applications: Primarily used in pharmaceutical research as a synthetic intermediate, particularly in the development of protease inhibitors or receptor modulators. Limited hazard data suggest a relatively safer profile compared to structurally related compounds with reported toxicity .
Structural Analogs and Similarity Scores
The following compounds exhibit structural and functional similarities, as highlighted by molecular similarity indices (0–1 scale, where 1 = identical):
| CAS No. | Compound Name | Similarity | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2059974-36-4 | 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid | 1.00 | C₂₀H₂₈N₂O₄ | 3,5-dimethylpiperidinyl, Cbz, -COOH | 360.45 |
| 160706-62-7 | (R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | 1.00 | C₁₄H₁₇NO₄ | Cbz, -COOH | 263.29 |
| 1145747-62-1 | (3R,5S)-5-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | 0.90 | C₁₉H₂₆N₂O₆ | Cbz, tert-Boc, -COOH | 378.42 |
| 154548-45-5 | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | 0.94 | C₁₈H₂₁NO₅ | Ethyl ester, 4-oxo, Cbz | 331.36 |
| 889952-36-7 | 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid | 0.85 | C₁₆H₂₂N₂O₂ | Benzylpiperidine, azetidine, -COOH | 274.36 |
Key Observations :
- Protective Groups : Compounds with tert-butoxycarbonyl (Boc) groups (e.g., 1145747-62-1) exhibit greater acid sensitivity, whereas the Cbz group in the target compound offers stability under basic conditions .
- Hazard Profile : Unlike 889952-36-7 (acute oral toxicity, H302), the target compound lacks reported hazards, suggesting improved safety for laboratory handling .
Solubility and Reactivity:
- Target Compound : The carboxylic acid group enhances water solubility, while the 3,5-dimethylpiperidinyl group reduces polarity. This balance may optimize bioavailability in physiological systems.
- Analog 154548-45-5 : The ethyl ester and 4-oxo group increase lipophilicity, making it less soluble in aqueous media compared to the target compound .
Toxicity Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
